molecular formula C7H14O2 B3388274 1-Methoxy-4-methylpentan-2-one CAS No. 86883-73-0

1-Methoxy-4-methylpentan-2-one

Cat. No.: B3388274
CAS No.: 86883-73-0
M. Wt: 130.18 g/mol
InChI Key: GWPZOSJFNMQZFQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylpentan-2-one, also known as 4-methoxy-4-methyl-2-pentanone, is an organic compound with the molecular formula C7H14O2. It is a clear, colorless liquid that is insoluble in water and has a pleasant odor. This compound is primarily used as a solvent in various industrial applications .

Preparation Methods

1-Methoxy-4-methylpentan-2-one can be synthesized through several methods. One common laboratory-scale method involves the reaction of acetone with methanol in the presence of an acid catalyst. This reaction produces 4-methoxy-4-methyl-2-pentanone through a condensation process .

Industrial production typically involves the use of acetone as the starting material. The process includes a three-step reaction: self-condensation of acetone to form diacetone alcohol, dehydration of diacetone alcohol to produce mesityl oxide, and hydrogenation of mesityl oxide to yield 4-methoxy-4-methyl-2-pentanone .

Chemical Reactions Analysis

1-Methoxy-4-methylpentan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is used in the extraction and purification of biological molecules.

    Medicine: It is employed in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and cleaning agents

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylpentan-2-one involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the

Properties

IUPAC Name

1-methoxy-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)4-7(8)5-9-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPZOSJFNMQZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86883-73-0
Record name 1-methoxy-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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